3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid
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Overview
Description
3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid is a complex organic compound with the molecular formula C20H16ClNO4S and a molecular weight of 401.87 g/mol This compound is characterized by its benzyl, chlorophenyl, and sulfamoyl functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 2-chlorobenzylamine followed by coupling with 4-chlorobenzoic acid under controlled conditions . The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and chlorobenzoic acid derivatives. Examples are:
- 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid
- 4-Chlorobenzenesulfonamide
- 2-Chlorobenzoic acid
Uniqueness
What sets 3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in specialized research applications where these properties are advantageous .
Properties
IUPAC Name |
3-[benzyl-(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO4S/c21-16-8-4-5-9-18(16)23(13-14-6-2-1-3-7-14)28(26,27)19-12-15(20(24)25)10-11-17(19)22/h1-12H,13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWALOHMLLBRUSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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